7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a phenyl group attached at the 7th position. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease. The compound also exhibits antimicrobial activity against Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .
Mode of Action
It is known to inhibit the activity ofh-NTPdase1 and h-NTPdase2 , enzymes that play a crucial role in the life cycle of Mycobacteria . By inhibiting these enzymes, the compound disrupts the bacteria’s normal functions, leading to their death .
Biochemical Pathways
The compound affects the biochemical pathways associated with the function of h-NTPdases. These enzymes are involved in the hydrolysis of nucleoside triphosphates, which are essential for various biological processes, including DNA replication, signal transduction, and energy metabolism .
Pharmacokinetics
The compound’s potent antimycobacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach and act on its target bacteria effectively .
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth, leading to their death . This makes this compound a potential candidate for the development of new antitubercular agents .
Biochemical Analysis
Biochemical Properties
It has been found that similar thieno[3,2-d]pyrimidin-4-amine derivatives selectively inhibit the activity of h-NTPdase1 . This suggests that 7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one might interact with certain enzymes and proteins, affecting biochemical reactions.
Cellular Effects
Related compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis . This suggests that this compound might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit h-NTPdase1 , suggesting that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another approach utilizes 2-nitrothiophenes as starting compounds, which are then reduced to form the desired product . Additionally, substituted carbethoxythienopyrimidines can be obtained through the inverse electron-demand Diels–Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate .
Industrial Production Methods
Industrial production methods for 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one often involve the use of palladium-catalyzed carbonylation reactions. For example, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids . This procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in the functional groups attached to the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds feature a pyrazole ring fused to a pyrimidine ring and have been investigated as CDK2 inhibitors for cancer treatment.
Uniqueness
7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to inhibit h-NTPdase1 and its significant antimycobacterial activity set it apart from other similar compounds .
Properties
IUPAC Name |
7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-11-10(13-7-14-12)9(6-16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHTXUMTNSNMNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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